Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C27H34N2O4S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[cyclohexyl-(4-methylbenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H34N2O4S/c1-3-33-27(32)24-21-11-7-8-12-22(21)34-25(24)28-23(30)17-29(20-9-5-4-6-10-20)26(31)19-15-13-18(2)14-16-19/h13-16,20H,3-12,17H2,1-2H3,(H,28,30) |
InChI Key |
UJNJZBCECNWRKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Gewald Synthesis of Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
The tetrahydrobenzo[b]thiophene core is synthesized via the Gewald reaction, a one-pot cyclocondensation process. A mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (12 mmol), and elemental sulfur (15 mmol) in absolute ethanol is refluxed under nitrogen for 8 hours with triethylamine (2 mol%) as a catalyst . The reaction proceeds through the formation of an α,β-unsaturated nitrile intermediate, which undergoes thiophene ring closure upon sulfur incorporation.
Optimization Insights
-
Solvent : Ethanol outperforms DMF or THF due to superior solubility of sulfur .
-
Temperature : Reflux at 78°C ensures complete cyclization without decarboxylation.
-
Workup : Acidification with 2 M HCl precipitates the product, which is recrystallized from ethanol/water (1:3) to achieve 85% yield .
Characterization via NMR (400 MHz, CDCl) confirms the structure: δ 1.33 (t, 3H, CHCH), 1.72–1.85 (m, 4H, cyclohexyl CH), 2.54 (s, 2H, thiophene CH), 4.28 (q, 2H, OCH), 5.21 (s, 2H, NH) . IR shows absorptions at 3323 cm (NH) and 1685 cm (C=O) .
Synthesis of N-Cyclohexyl-4-methylbenzamide
N-Cyclohexyl-4-methylbenzamide is prepared by reacting 4-methylbenzoyl chloride (10 mmol) with cyclohexylamine (12 mmol) in dry dichloromethane under nitrogen . Triethylamine (15 mmol) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours.
Reaction Conditions
-
Solvent : Dichloromethane enables rapid mixing and exothermic control.
-
Purification : Column chromatography (SiO, hexane:ethyl acetate 4:1) yields 92% pure product .
NMR (400 MHz, CDCl): δ 1.20–1.45 (m, 5H, cyclohexyl), 2.40 (s, 3H, CH), 3.80–3.95 (m, 1H, NCH), 7.25 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 6.10 (s, 1H, NH) .
Preparation of (N-Cyclohexyl-4-methylbenzamido)acetic Acid
The acetic acid linker is introduced via a two-step protocol:
-
Chloroacetylation : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5 mmol) reacts with chloroacetyl chloride (6 mmol) in dry THF at 0°C, yielding ethyl 2-(chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (87% yield).
-
Nucleophilic Substitution : The chloroacetamido intermediate (4 mmol) is treated with N-cyclohexyl-4-methylbenzamide (4.4 mmol) and KCO (8 mmol) in DMF at 60°C for 24 hours, forming the target acetamido derivative .
Critical Parameters
-
Base : Potassium carbonate prevents over-alkylation.
-
Solvent : DMF enhances nucleophilicity of the benzamide’s amine .
Final Coupling and Characterization
The target compound is obtained by activating (N-cyclohexyl-4-methylbenzamido)acetic acid (3 mmol) with EDCl (3.3 mmol) and HOBt (3.3 mmol) in DCM, followed by reaction with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (3 mmol) at 25°C for 18 hours . Purification via flash chromatography (hexane:ethyl acetate 3:1) affords a 78% yield.
Spectroscopic Validation
-
NMR : δ 1.30 (t, 3H, CHCH), 2.38 (s, 3H, CH), 3.85 (m, 1H, NCH), 6.95–7.70 (m, 4H, Ar-H), 8.20 (s, 1H, NH) .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Knoevenagel Condensation for Acrylamido Derivatives
The compound’s active methylene group (adjacent to the cyanoacetamido moiety) participates in Knoevenagel condensation with substituted benzaldehydes. This reaction, conducted in toluene with piperidine and acetic acid as catalysts under reflux (5–6 hours), yields ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates .
Example Reaction Parameters
| Reactants | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Substituted benzaldehydes | Toluene | Piperidine/AcOH | Reflux | 55–95 |
Key products include derivatives with electron-withdrawing or donating substituents (e.g., nitro, methoxy) on the phenyl ring, enhancing biological activity .
Nucleophilic Substitution at the Amide Group
The acetamido side chain undergoes nucleophilic substitution with amines or thiols. For instance:
-
Reaction with cyclohexylamine in dichloromethane (DCM) and triethylamine yields alkylated products via displacement of the leaving group (e.g., chloroacetyl intermediates) .
-
Benzoylation with benzoyl chloride in benzene forms N-benzoyl derivatives, confirmed by IR spectroscopy (N–H stretch at 3418 cm⁻¹) .
Thiourea and Urea Derivative Formation
The primary amine group reacts with phenyl isothiocyanate or ethyl isothiocyanate to form thiourea or urea derivatives. For example:
-
Treatment with phenyl isothiocyanate in ethanol produces N,N-disubstituted thiourea derivatives (e.g., compound 2 ) .
-
Cyclohexylthioureido derivatives (e.g., 44a , 44b ) exhibit enhanced antitumor activity compared to n-butyl analogues due to improved membrane permeability .
Cyclization Reactions
Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles:
-
Reaction with hydrazine hydrate converts potassium dithiocarbazate intermediates into triazolethione derivatives (e.g., compound 19 ) .
-
Refluxing in phosphoryl chloride (POCl₃) generates chloro derivatives (e.g., compound 20 ), precursors for hydrazino compounds .
Hydrolysis of Ester and Amide Groups
The ethyl ester moiety is susceptible to hydrolysis under basic or acidic conditions, yielding carboxylic acid derivatives. Similarly, the amide bond can hydrolyze to release the parent amine, though this is typically minimized in synthetic protocols to preserve pharmacological activity .
Functionalization via Acylation
The tetrahydrobenzo[b]thiophene core undergoes electrophilic substitution at the α-position to the carbonyl group. For example:
-
Chloroacetylation with chloroacetyl chloride introduces chloromethyl groups, enabling further alkylation or cross-coupling reactions .
-
Benzoylation at the 4-position enhances π-stacking interactions in target binding .
Selectivity in Reactivity
Scientific Research Applications
Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects are being explored in various medical research fields.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 2-(2-(N-cyclohexyl-4-methylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do solvent and catalyst choices influence reaction yield?
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:
- Step 1: Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives with acylating agents (e.g., benzoyl chloride or 4-methylbenzamido-acetyl chloride) in chloroform under reflux (9–12 hours) to form intermediate acetamido derivatives .
- Step 2: Cyclization using glacial acetic acid and DMSO as catalysts, which enhances heterocyclization efficiency. Ethanol or toluene is often used as a solvent for reflux, with yields ranging from 72% to 94% depending on substituent reactivity .
Key Considerations: - Polar aprotic solvents (e.g., DMSO) improve cyclization rates by stabilizing transition states.
- Catalytic piperidine/acetic acid mixtures are effective for Knoevenagel condensations in toluene .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Essential for confirming substituent connectivity and detecting intramolecular hydrogen bonding (e.g., N–H⋯O motifs). Peaks at δ 1.25–1.80 ppm (cyclohexyl CH2) and δ 8.13 ppm (amide NH) are diagnostic .
- IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiophene ring (C–S, ~1268 cm⁻¹) vibrations .
- X-ray Crystallography: Resolves molecular conformation, including dihedral angles between aromatic/heterocyclic rings (e.g., 8.13° between thiophene and phenyl rings) and disorder in methylene groups (refined using SHELXL97) .
Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered methylene groups?
Methodological Answer:
Disordered groups (e.g., cyclohexene methylenes in ) require:
- Anisotropic Refinement: Apply the EADP instruction in SHELXL97 to model disorder with site occupation factors (e.g., 0.641 vs. 0.359) .
- Riding Hydrogen Models: Position H atoms geometrically (C–H = 0.93–0.97 Å) and refine with isotropic displacement parameters .
- Validation Tools: Use R-factor convergence (< 5%) and difference density maps to confirm model accuracy .
Advanced: What strategies assess anti-tyrosinase or antibacterial activity, and which structural motifs drive efficacy?
Methodological Answer:
- Bioactivity Assays:
- Critical Motifs:
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzamido ring. Test for changes in IC50/MIC .
- Molecular Docking: Simulate binding to tyrosinase (PDB: 2Y9X) or bacterial enzymes (e.g., DNA gyrase) to predict substituent effects on binding energy .
- Data Analysis: Correlate logP values with bioactivity; higher lipophilicity often improves membrane permeability but may reduce solubility .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Byproduct Formation:
- Purification: Recrystallization from ethanol or methanol removes unreacted starting materials .
Advanced: How does intramolecular hydrogen bonding influence molecular conformation and stability?
Methodological Answer:
- S(6) Ring Motif: Formed via N–H⋯O hydrogen bonds (2.02 Å), stabilizing the half-chair conformation of the tetrahydrobenzo[b]thiophene ring .
- Impact on Reactivity: Reduced rotational freedom enhances stereochemical control during subsequent derivatization (e.g., Knoevenagel condensations) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and goggles to avoid skin/eye irritation (Category 2/2A) .
- Ventilation: Conduct reactions in fume hoods to limit inhalation exposure (specific target organ toxicity, respiratory system) .
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
